molecular formula C16H14Br2N2O B14673951 3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol CAS No. 38052-99-2

3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol

Cat. No.: B14673951
CAS No.: 38052-99-2
M. Wt: 410.10 g/mol
InChI Key: UKDXKEMQPNXRPZ-UHFFFAOYSA-N
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Description

3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol is a chemical compound that belongs to the class of phenanthridine derivatives This compound is characterized by the presence of two bromine atoms attached to the phenanthridine ring and an amino group linked to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol typically involves the bromination of phenanthridine followed by the introduction of the amino-propanol group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The brominated phenanthridine is then reacted with 3-aminopropan-1-ol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the conversion of the amino group to other functional groups.

    Substitution: The bromine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium iodide (NaI) or potassium thiocyanate (KSCN) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthridine oxides, while reduction can produce de-brominated or amino-modified derivatives.

Scientific Research Applications

3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, leading to the inhibition of key biological processes. The presence of bromine atoms enhances its reactivity and ability to form stable complexes with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol is unique due to the presence of the phenanthridine ring and bromine atoms, which confer distinct chemical and biological properties

Properties

CAS No.

38052-99-2

Molecular Formula

C16H14Br2N2O

Molecular Weight

410.10 g/mol

IUPAC Name

3-[(3,8-dibromophenanthridin-6-yl)amino]propan-1-ol

InChI

InChI=1S/C16H14Br2N2O/c17-10-2-4-12-13-5-3-11(18)9-15(13)20-16(14(12)8-10)19-6-1-7-21/h2-5,8-9,21H,1,6-7H2,(H,19,20)

InChI Key

UKDXKEMQPNXRPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C=CC(=CC3=NC(=C2C=C1Br)NCCCO)Br

Origin of Product

United States

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